

Physical and chemical properties of 4-Chloro-3-nitrocinnamic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-nitrocinnamic acid

Cat. No.: B1298434

[Get Quote](#)

An In-depth Technical Guide to 4-Chloro-3-nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-Chloro-3-nitrocinnamic acid**, a valuable building block in medicinal chemistry and material science. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Core Physical and Chemical Properties

4-Chloro-3-nitrocinnamic acid is a substituted cinnamic acid derivative with the chemical formula $C_9H_6ClNO_4$. Its structure, featuring a chloro and a nitro group on the phenyl ring, imparts unique chemical reactivity and potential for diverse applications.

Table 1: Physical and Chemical Properties of **4-Chloro-3-nitrocinnamic acid**

Property	Value	Source
Molecular Formula	$C_9H_6ClNO_4$	[1] [2]
Molecular Weight	227.61 g/mol	[1] [2]
CAS Number	20797-48-2	[1] [2] [3] [4]
Appearance	White to yellow or orange powder/crystal	
Melting Point	187.0 to 190.0 °C	
pKa (Predicted)	4.03 ± 0.10	[5]
Storage Temperature	2-8°C or Room Temperature	[2] [5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Chloro-3-nitrocinnamic acid**. Below is a summary of available spectral data.

Table 2: Spectroscopic Data for **4-Chloro-3-nitrocinnamic acid**

Spectrum Type	Data Highlights	Source
Mass Spectrometry (MS)	Predicted m/z values for various adducts: $[M+H]^+$: 228.00582, $[M+Na]^+$: 249.98776, $[M-H]^-$: 225.99126	[6]
1H NMR	Awaiting experimental data acquisition.	
^{13}C NMR	Awaiting experimental data acquisition.	
Infrared (IR)	Awaiting experimental data acquisition.	

Synthesis of 4-Chloro-3-nitrocinnamic acid

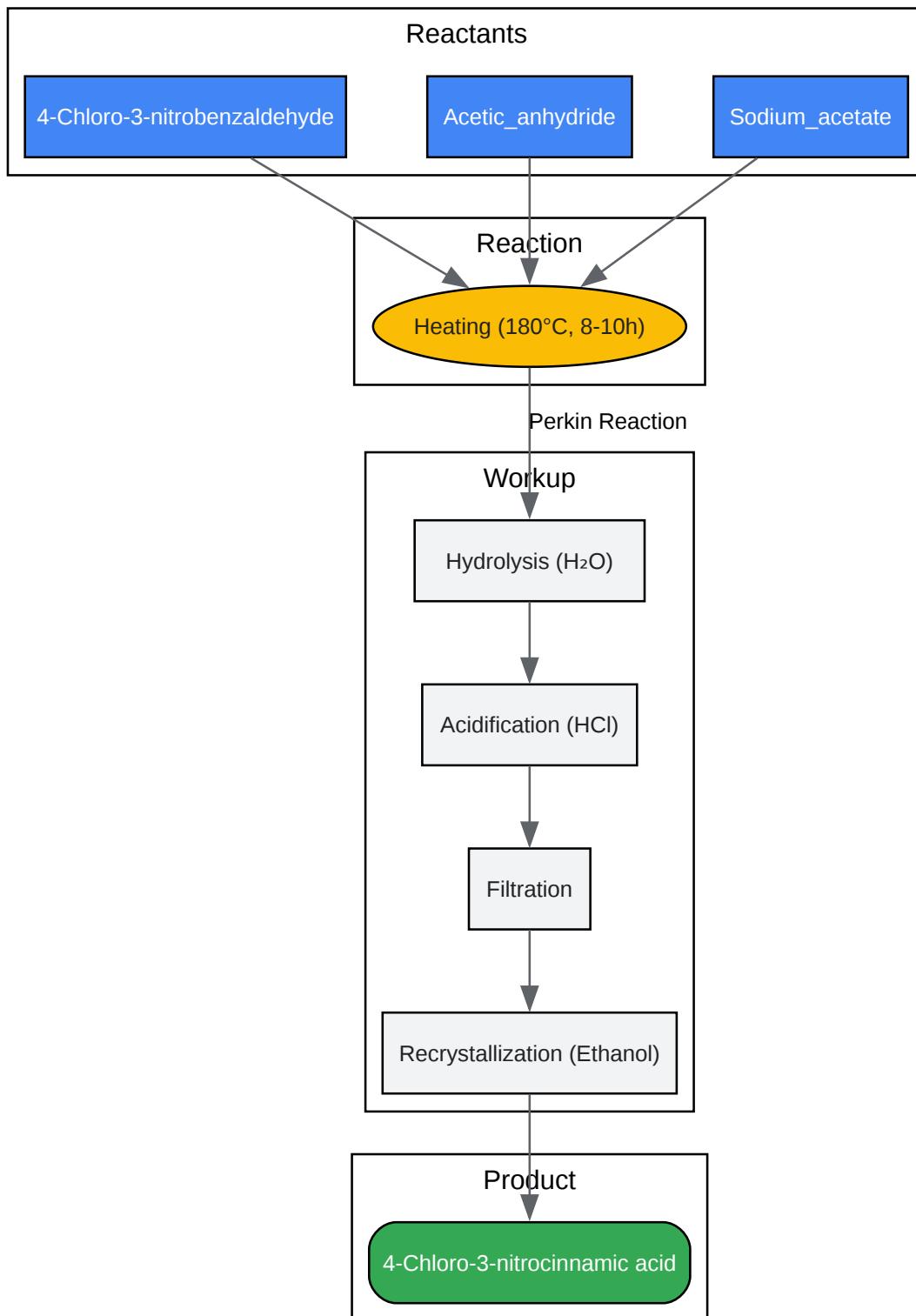
The synthesis of **4-Chloro-3-nitrocinnamic acid** can be achieved via the Perkin reaction, a well-established method for the synthesis of cinnamic acids.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.

Experimental Protocol: Perkin Reaction for 4-Chloro-3-nitrocinnamic acid Synthesis

This protocol is adapted from the synthesis of m-nitrocinnamic acid.[\[12\]](#)

Materials:

- 4-Chloro-3-nitrobenzaldehyde
- Acetic anhydride
- Anhydrous sodium acetate
- Hydrochloric acid (HCl)
- Ethanol
- Water


Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 4-chloro-3-nitrobenzaldehyde, 1.5 moles of acetic anhydride, and 1 mole of anhydrous sodium acetate.
- Heat the mixture in an oil bath at 180°C for 8-10 hours.
- After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride.
- Acidify the mixture with concentrated hydrochloric acid to precipitate the crude **4-Chloro-3-nitrocinnamic acid**.

- Filter the crude product, wash with cold water, and dry.
- Recrystallize the crude product from ethanol to obtain pure **4-Chloro-3-nitrocinnamic acid**.

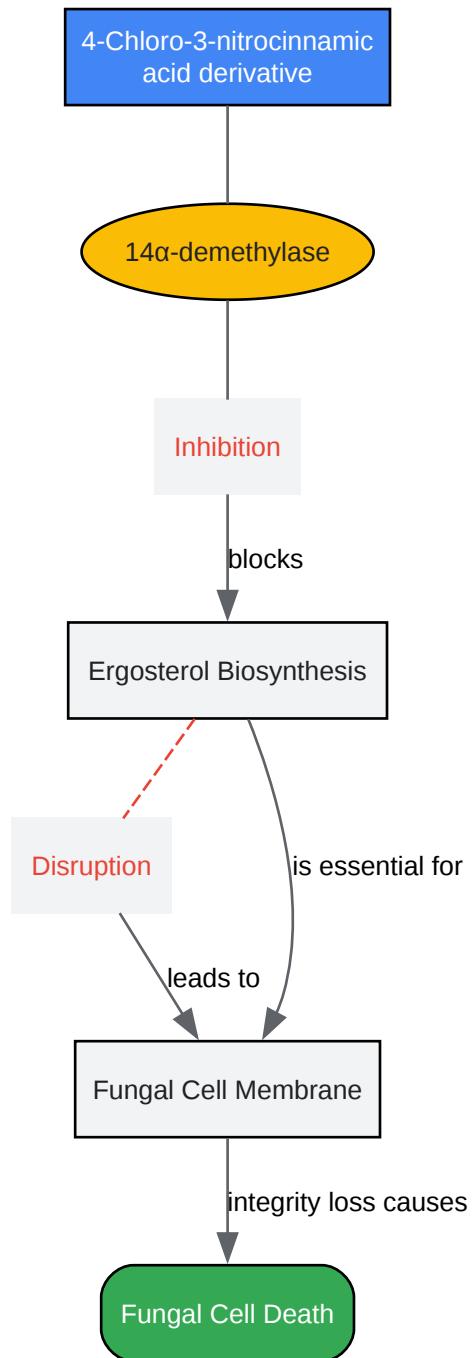
Diagram 1: Synthetic Workflow via Perkin Reaction

Synthesis of 4-Chloro-3-nitrocinnamic acid

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Chloro-3-nitrocinnamic acid**.

Biological Activity and Potential Applications


While research on the specific biological activities of **4-Chloro-3-nitrocinnamic acid** is ongoing, studies on its derivatives have shown promising results, particularly in the area of antimicrobial agents.

Antimicrobial Activity

Esters derived from 4-chlorocinnamic acid have demonstrated significant antifungal activity.[13] A molecular docking study suggests that these compounds may act as inhibitors of the enzyme 14α -demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[13] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. This suggests that **4-Chloro-3-nitrocinnamic acid** could serve as a scaffold for the development of novel antifungal drugs.

Diagram 2: Proposed Antifungal Mechanism of Action

Proposed Antifungal Mechanism

[Click to download full resolution via product page](#)

Caption: Proposed inhibition of fungal ergosterol biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-3-nitrocinnamic acid | 20797-48-2 | FC55159 [biosynth.com]
- 2. rheniumshop.co.il [rheniumshop.co.il]
- 3. pschemicals.com [pschemicals.com]
- 4. CAS RN 20797-48-2 | Fisher Scientific [fishersci.co.uk]
- 5. 4-Chloro-3-nitrocinnamic acid | 20797-48-2 [m.chemicalbook.com]
- 6. PubChemLite - 4-chloro-3-nitrocinnamic acid (C9H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 10. longdom.org [longdom.org]
- 11. byjus.com [byjus.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Chloro-3-nitrocinnamic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1298434#physical-and-chemical-properties-of-4-chloro-3-nitrocinnamic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com